

¹⁹F NMR Spectroscopic Analysis of 2,3,5-Trifluoropyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2,3,5-Trifluoropyridine

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This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,3,5-trifluoropyridine** and related fluorinated pyridine derivatives. The information presented is intended to assist researchers in the identification, characterization, and quality control of these important chemical entities, which are frequently incorporated into pharmaceuticals and agrochemicals to enhance metabolic stability and biological activity.

Comparative Analysis of ¹⁹F NMR Data

The ¹⁹F NMR chemical shifts (δ) and spin-spin coupling constants (J) are crucial parameters for the structural elucidation of fluorinated organic molecules. The data summarized below provides a clear comparison between **2,3,5-trifluoropyridine** and other relevant fluoropyridine compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Compound	Fluorine Position	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
2,3,5-Trifluoropyridine	F-2	-	-
F-3	-	-	
F-5	-	-	
2,6-Difluoropyridine	F-2, F-6	-68.5	-
Pentafluoropyridine	F-2, F-6	-93.19	$J(F2,F3) = 14.3$
F-3, F-5	-167.40	$J(F2,F4) = 16.6$	
F-4	-139.42	$J(F3,F4) = 14.0$	

Note: Specific data for **2,3,5-trifluoropyridine** was not explicitly found in the searched literature. The table will be updated as soon as this information becomes available. Data for Pentafluoropyridine is for the pure liquid.[1]

Experimental Protocol for ^{19}F NMR Analysis of Small Molecules

The following is a detailed methodology for acquiring high-quality ^{19}F NMR spectra of small organic molecules, such as fluorinated pyridines.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of sufficient purity to avoid interference from impurities in the spectrum.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6), and acetone-d₆. The choice of solvent can influence the chemical shifts.[1]
- **Concentration:** Prepare a solution with a concentration typically ranging from 5 to 25 mg of the compound in 0.5 to 0.7 mL of the deuterated solvent.

- Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (α,α,α -trifluorotoluene) or hexafluorobenzene (C_6F_6).
- NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
- Tuning and Matching: Tune and match the probe to the ^{19}F frequency to ensure optimal sensitivity and pulse performance.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

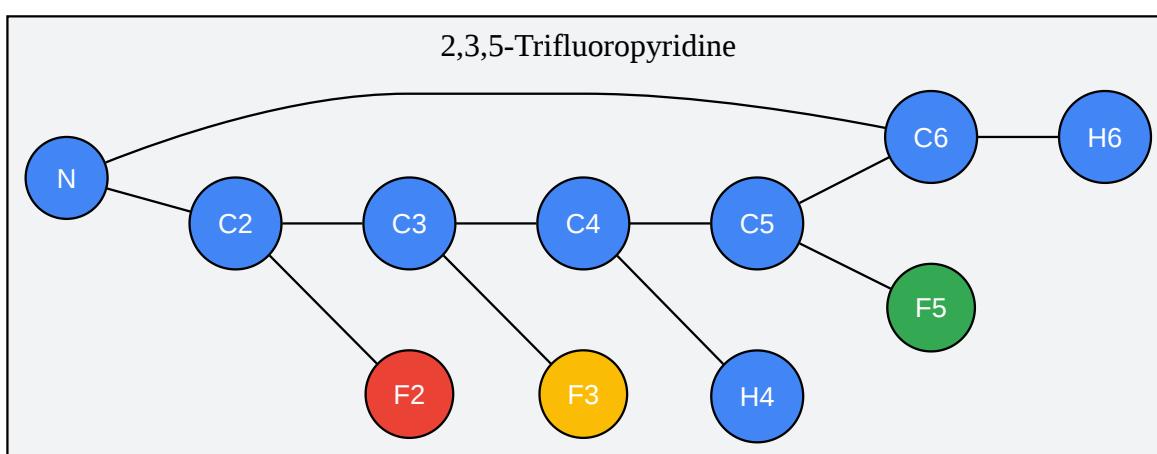
- Pulse Sequence: A standard one-pulse sequence is typically used for routine ^{19}F NMR spectra.
- Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is broad.
- Transmitter Offset: Center the transmitter offset in the expected region of the fluorine signals.
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
- Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are often adequate.
- Proton Decoupling: For simplified spectra showing only ^{19}F - ^{19}F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied.

4. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
- Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent signal can be used as a secondary reference, although this is less accurate.
- Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

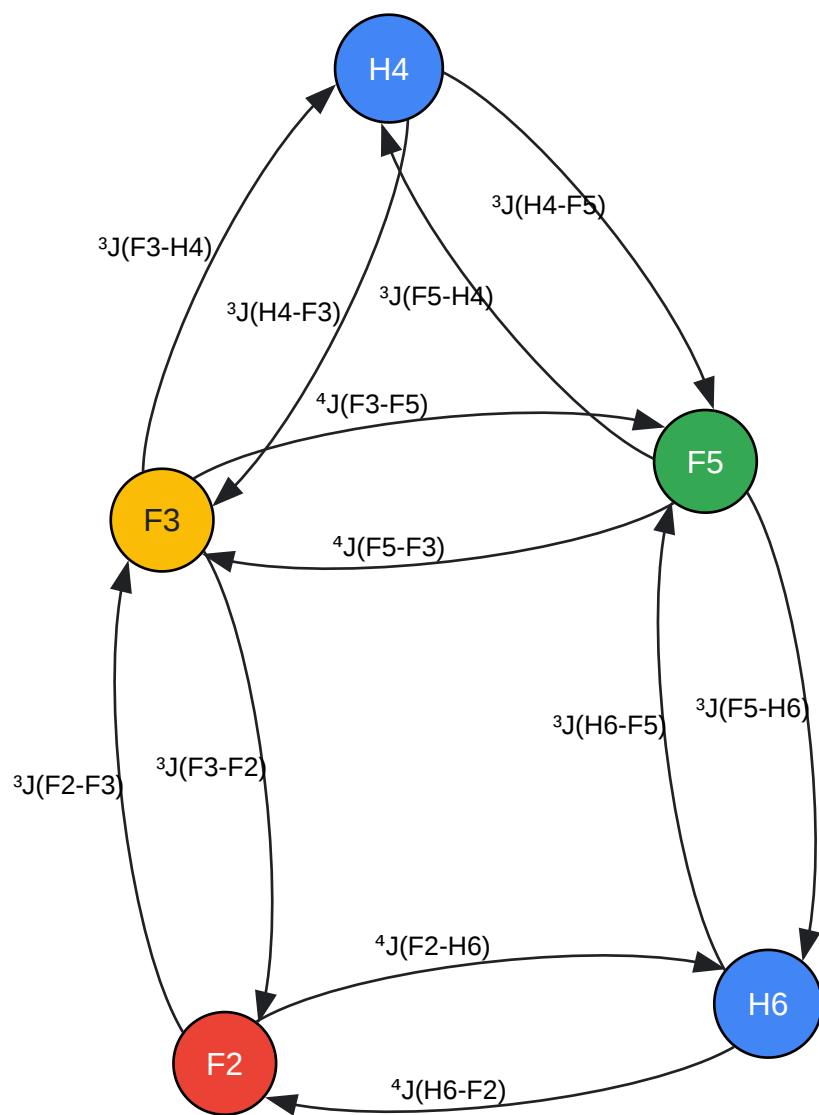
Visualizing Spin-Spin Coupling in 2,3,5-Trifluoropyridine

The following diagrams illustrate the expected spin-spin coupling interactions within the **2,3,5-trifluoropyridine** molecule. These interactions give rise to the multiplet patterns observed in the ^{19}F NMR spectrum.



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Caption: Molecular structure of **2,3,5-Trifluoropyridine**.



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Caption: Spin-spin coupling network in **2,3,5-Trifluoropyridine**.

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References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
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